Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-cyano-3-phenylmethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-18-14(17)15(11-16)8-13(9-15)19-10-12-6-4-3-5-7-12/h3-7,13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELWVAKDFIDWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212962 | |
| Record name | Ethyl 1-cyano-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181816-13-6 | |
| Record name | Ethyl 1-cyano-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181816-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-cyano-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Ethyl 3 Benzyloxy 1 Cyanocyclobutanecarboxylate
Theoretical Reactions at the Carboxylate Ester Group
The ethyl ester group in Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate is a primary site for nucleophilic acyl substitution.
Transesterification and Hydrolysis Pathways
Transesterification: It is anticipated that the ethyl ester could undergo transesterification in the presence of another alcohol and an acid or base catalyst. For instance, reacting the compound with methanol (B129727) under acidic conditions would likely yield mthis compound and ethanol. The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, and subsequent elimination of ethanol.
Hydrolysis: The ester is expected to be susceptible to hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Heating the compound with an aqueous acid (e.g., HCl or H₂SO₄) would be expected to produce 3-(benzyloxy)-1-cyanocyclobutane-1-carboxylic acid and ethanol. This reaction is typically reversible. wipo.intresearchgate.net
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by an acidic workup, would also yield 3-(benzyloxy)-1-cyanocyclobutane-1-carboxylic acid. The initial reaction would form the sodium salt of the carboxylic acid. wipo.intresearchgate.net
Reduction and Amidation Reactions
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the ester functionality to a primary alcohol. orgsyn.orgorgsyn.org This would transform this compound into (3-(benzyloxy)-1-cyanocyclobutyl)methanol. The nitrile group might also be reduced under these conditions.
Amidation: The ester could likely be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating or a catalyst. The product would be N-substituted-3-(benzyloxy)-1-cyanocyclobutane-1-carboxamide.
Theoretical Transformations Involving the Nitrile Functionality
The nitrile group is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions and reductions.
Nucleophilic Additions to the Nitrile Group
Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), are expected to add to the electrophilic carbon of the nitrile. google.comnih.govgoogle.com For example, reaction with methylmagnesium bromide followed by aqueous workup would likely yield a ketone, 1-acetyl-3-(benzyloxy)cyclobutane-1-carbonitrile.
Hydrolysis to Amides and Carboxylic Acids
The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions.
Partial Hydrolysis to Amide: Controlled hydrolysis, often under mildly acidic or basic conditions, could potentially yield 3-(benzyloxy)-1-carbamoylcyclobutane-1-carboxylic acid ethyl ester. google.com
Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis would likely lead to the formation of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, assuming the ester is also hydrolyzed. google.com
Reduction to Amines
The nitrile group is expected to be reducible to a primary amine.
Catalytic Hydrogenation: This could likely be achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.
Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) would also be expected to reduce the nitrile to a primary amine, yielding ethyl 3-(benzyloxy)-1-(aminomethyl)cyclobutanecarboxylate (assuming the ester group is not simultaneously reduced).
Reactivity of the Benzyloxy Protecting Group
The benzyl (B1604629) ether in this compound serves as a robust protecting group for the hydroxyl functionality at the C3 position. Its reactivity is central to strategies for both deprotection to reveal the alcohol and for modification of the aromatic ring itself.
Hydrogenolysis: The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). jk-sci.com The process is generally clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org For substrates containing other reducible functional groups, such as alkenes or alkynes, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be a milder alternative. jk-sci.comorganic-chemistry.org
Acid-catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers, although this method is generally reserved for substrates that lack acid-sensitive functionalities. organic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack to displace the stable benzyl cation.
Oxidative Cleavage: While less common for simple benzyl ethers, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective for cleaving electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether. organic-chemistry.org Recent developments have shown that simple benzyl ethers can also be cleaved using DDQ under photoirradiation. organic-chemistry.orgnih.gov
| Method | Typical Reagents and Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, in solvents like EtOH, MeOH, or EtOAc | High yield, clean reaction, mild conditions | Incompatible with other reducible groups (e.g., alkenes, alkynes, nitro groups) | commonorganicchemistry.comjk-sci.comorganic-chemistry.org |
| Transfer Hydrogenation | 1,4-Cyclohexadiene or Ammonium Formate, Pd/C | Avoids use of gaseous H₂, can be more selective | May be slower than direct hydrogenolysis | jk-sci.comorganic-chemistry.org |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃, TMSI) | Useful when hydrogenation is not feasible | Limited to acid-stable substrates | organic-chemistry.org |
| Oxidative Cleavage | DDQ, photoirradiation for simple benzyl ethers | Orthogonal to reductive methods | More effective for electron-rich benzyl ethers (e.g., PMB) | organic-chemistry.orgnih.gov |
The phenyl ring of the benzyloxy group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The benzyloxy group itself is an ortho-, para-directing activator. However, a more precise method for functionalization involves directed ortho-metalation (DoM). wikipedia.org
In this strategy, the ether oxygen atom directs a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium, to deprotonate the proximal ortho-position of the aromatic ring. uwindsor.ca This generates a lithiated intermediate that can then react with a wide range of electrophiles to introduce functionality exclusively at the ortho position. acs.orgnih.govresearchgate.net More recently, it has been shown that the α-lithiobenzyloxy group, formed by deprotonation of the benzylic carbon, can itself act as a directed metalation group, facilitating a second deprotonation at the ortho-position to create a dianionic species. acs.orgnih.gov This dianion can then be reacted with various electrophiles.
| Reaction Type | Reagents | Expected Product | Key Feature | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Ortho- and para-acylated benzyl ether | Classical electrophilic aromatic substitution | organic-chemistry.org |
| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitrated benzyl ether | Classical electrophilic aromatic substitution | organic-chemistry.org |
| Directed Ortho-Metalation (DoM) | 1. n-BuLi or t-BuLi; 2. Electrophile (E⁺) | Ortho-substituted benzyl ether | High regioselectivity for the ortho position | wikipedia.orgacs.org |
| Ortho,α-Difunctionalization | 1. t-BuLi (excess); 2. Electrophile (E⁺) | Ortho- and α-substituted benzyl ether | Sequential deprotonation at benzylic and ortho positions | nih.govresearchgate.net |
Reactions of the Cyclobutane (B1203170) Ring System
The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) is a driving force for many of its characteristic reactions. nih.gov This strain can be relieved through ring-opening, ring-expansion, or ring-contraction reactions, providing synthetic routes to diverse molecular scaffolds.
The four-membered ring is susceptible to cleavage under various conditions, leading to the formation of functionalized acyclic compounds. Thermally induced electrocyclic ring-opening is a common reaction for substituted cyclobutenes, but cyclobutanes can also undergo ring-opening, particularly when activated by substituents. nih.govresearchgate.net For this compound, ring-opening could potentially be initiated by nucleophilic attack or by reactions involving the cyano and ester groups that lead to fragmentation. The specific pathway would be highly dependent on the reaction conditions and reagents employed.
Cyclobutane derivatives are valuable precursors for the synthesis of both larger and smaller ring systems. nih.govconsensus.app
Ring Expansion: A one-carbon ring expansion to a cyclopentane (B165970) derivative can be achieved via rearrangements like the Tiffeneau-Demjanov rearrangement. wikipedia.orgdbpedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. organicreactions.orgyoutube.com To apply this to this compound, the ester and nitrile groups would first need to be converted into a 1-aminomethyl-1-hydroxycyclobutane moiety through a series of standard functional group transformations. The subsequent rearrangement would proceed through a carbocation intermediate, leading to the formation of a five-membered ring. wikipedia.org
Ring Contraction: The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-halo ketones to form cyclopropanecarboxylic acid derivatives. wikipedia.orgorganicreactions.org To utilize this methodology, the target molecule would need to be converted into an α-halocyclobutanone. This could hypothetically be achieved by hydrolysis and decarboxylation of the ester, followed by α-halogenation of the resulting cyclobutanone (B123998). Treatment of this α-halocyclobutanone with a base, such as an alkoxide, would induce the rearrangement, yielding a cyclopropanecarboxylate (B1236923) ester. nrochemistry.comddugu.ac.in
The presence of both the cyano and the ethyl carboxylate groups at the C1 position significantly acidifies the protons at the α-positions (C2 and C4) of the cyclobutane ring. This allows for deprotonation with a suitable base to form a stabilized carbanion or enolate. nih.gov This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at the C2 or C4 position. researchgate.netnih.gov This α-functionalization provides a direct method for elaborating the cyclobutane skeleton. The choice of base and reaction conditions would be critical to control the regioselectivity of the deprotonation and subsequent functionalization.
Mechanistic Investigations of Reactions Involving Ethyl 3 Benzyloxy 1 Cyanocyclobutanecarboxylate
Elucidation of Reaction Pathways and Identification of Intermediates
The reaction pathways of ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate are diverse, largely dictated by the nature of the reagents and reaction conditions. Given the strained nature of the cyclobutane (B1203170) ring, ring-opening reactions are a prominent pathway. Theoretical studies on the unimolecular decomposition of cyclobutane suggest that such reactions often proceed through a biradical mechanism. researchgate.net For this compound, cleavage of the C-C bonds of the ring could be initiated under thermal or photochemical conditions.
In the presence of nucleophiles, reactions can be directed at the electrophilic centers of the molecule. The carbonyl carbon of the ester and the carbon of the nitrile group are susceptible to nucleophilic attack. For instance, hydrolysis of the ester and nitrile functionalities would proceed through standard tetrahedral intermediates.
Reductive pathways can also be envisaged. Catalytic hydrogenation could lead to the reduction of the nitrile to a primary amine or the hydrogenolysis of the benzyloxy group to an alcohol, followed by potential rearrangement or ring opening. The choice of catalyst and reaction conditions would be critical in determining the selectivity of these transformations. For example, certain palladium catalysts are known to be effective for hydrogenation reactions. rsc.org
Palladium-catalyzed cross-coupling reactions, which have been explored for other cyclobutane derivatives, could also be a viable pathway for functionalization. acs.orgorganic-chemistry.orgnih.gov These reactions would likely involve the formation of an organopalladium intermediate, followed by subsequent coupling with a suitable partner. The exact nature of the intermediates in these catalytic cycles would depend on the specific palladium catalyst and ligands employed.
Kinetic Studies and Rate Determination
While specific kinetic data for reactions involving this compound are not extensively documented, general principles from studies on related systems can provide valuable insights. The rate of reactions involving this compound would be influenced by several factors, including the stability of intermediates, the steric hindrance posed by the substituents, and the inherent strain of the cyclobutane ring.
For instance, in nucleophilic substitution reactions at the carbon bearing the benzyloxy group (should a suitable leaving group be introduced), the rate would be influenced by the stability of the resulting carbocationic intermediate. The puckered nature of the cyclobutane ring affects the orbital overlap and, consequently, the stability of such intermediates.
Kinetic studies of the solvolysis of related systems can offer a framework for understanding the rate-determining steps in reactions of this compound. beilstein-journals.orgnih.govquizlet.com For example, if a reaction proceeds via an SN1-type mechanism, the rate-determining step would be the formation of the carbocation. The polarity of the solvent would play a significant role in stabilizing this intermediate and thus affecting the reaction rate.
The table below presents hypothetical kinetic data for a substitution reaction on a functionalized cyclobutane, illustrating how reaction rates might be determined under varying conditions.
| Experiment | Substrate Concentration (M) | Nucleophile Concentration (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 1.0 x 10-4 |
This is a hypothetical data table for illustrative purposes.
From such data, the rate law for the reaction could be determined, providing insights into the molecularity of the rate-determining step.
Catalytic Aspects in Transformations of the Compound
Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving strained ring systems like cyclobutanes. Various catalytic approaches could be applied to this compound to achieve specific chemical outcomes.
Palladium-catalyzed reactions are particularly noteworthy. Palladium catalysts have been shown to be effective in a range of transformations with cyclobutane derivatives, including cross-coupling and ring-opening reactions. acs.orgorganic-chemistry.orgnih.govresearchgate.net For instance, a palladium catalyst could facilitate the coupling of the cyclobutane ring with aryl or vinyl groups, proceeding through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. The choice of ligands on the palladium center would be crucial for controlling the regioselectivity and stereoselectivity of these reactions.
Acid or base catalysis can be employed to promote reactions at the functional groups. For example, acid catalysis would facilitate the hydrolysis of the ester and nitrile groups. Base catalysis could be used to promote elimination reactions or to generate enolates for subsequent alkylation or aldol-type reactions.
Hydrogenation catalysts , such as those based on nickel or platinum, are commonly used for the reduction of functional groups. rsc.org In the case of this compound, selective hydrogenation could be challenging. A chemoselective catalyst would be required to, for example, reduce the nitrile without affecting the benzyloxy group or the ester. The general mechanism for catalytic hydrogenation involves the activation of hydrogen on the metal surface and its subsequent transfer to the substrate. libretexts.org
The following table summarizes potential catalytic transformations for the title compound.
| Catalyst Type | Potential Transformation | Mechanistic Feature |
| Palladium(0) Complexes | Cross-coupling, Ring-opening | Oxidative addition to C-X or C-C bond |
| Brønsted/Lewis Acids | Hydrolysis of ester/nitrile | Protonation of carbonyl/nitrile |
| Transition Metal Hydrides | Reduction of nitrile/ester | Hydride transfer |
| Heterogeneous Catalysts (e.g., Pd/C, Ni) | Hydrogenation, Hydrogenolysis | Surface-mediated hydrogen activation |
Stereochemical Outcomes and Control Mechanisms
The stereochemistry of reactions involving this compound is dictated by the puckered conformation of the cyclobutane ring and the facial selectivity of reagent attack. The four-membered ring is not planar and exists in a dynamic equilibrium between puckered conformations. The substituents on the ring will preferentially occupy pseudo-equatorial positions to minimize steric strain. researchgate.net
In reactions where a new stereocenter is formed, the stereochemical outcome will depend on the mechanism of the reaction. For example, in a nucleophilic attack on the carbonyl group of the ester, the approach of the nucleophile will be influenced by the steric bulk of the adjacent substituents, leading to potential diastereoselectivity.
For reactions proceeding through a planar intermediate, such as a carbocation, the subsequent attack of a nucleophile can occur from either face, potentially leading to a racemic or diastereomeric mixture, unless a chiral catalyst or auxiliary is employed to control the stereochemistry.
Ring-opening reactions of cyclobutenes, a related class of compounds, are often governed by the principles of orbital symmetry, leading to highly stereospecific outcomes. researchgate.net While the title compound is a saturated cyclobutane, concerted ring-opening reactions induced by thermal or photochemical means could also exhibit a degree of stereochemical control.
The stereoselective synthesis of functionalized cyclobutanes is an active area of research, often employing methods such as [2+2] cycloadditions. mdpi.com Understanding the factors that control the stereochemistry in reactions of pre-existing cyclobutanes like this compound is essential for their application in the synthesis of complex molecules with defined three-dimensional structures.
Computational and Theoretical Chemistry of Ethyl 3 Benzyloxy 1 Cyanocyclobutanecarboxylate
Conformational Analysis and Energy Minima
No published studies on the conformational analysis of Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate are available. Such a study would theoretically involve mapping the potential energy surface of the molecule to identify its stable conformers. Key areas of investigation would include the puckering of the cyclobutane (B1203170) ring, which can adopt various non-planar conformations, and the rotational isomers (rotamers) around the single bonds connecting the benzyloxy and ethyl ester groups to the cyclobutane core. The relative energies of these conformers would determine their population distribution at a given temperature.
Table 1: Hypothetical Energy Minima for this compound Conformers
| Conformer | Dihedral Angle (°C-C-O-CH2) | Ring Puckering Angle (°) | Relative Energy (kcal/mol) |
| A | |||
| B | |||
| C | |||
| Note: This table is for illustrative purposes only. Data is not available from published research. |
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure and bonding of this compound has not been reported. A computational investigation would typically employ methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to understand the nature of chemical bonds, charge distribution, and orbital interactions within the molecule. This would provide insights into the effects of the electron-withdrawing cyano and ester groups and the bulky benzyloxy group on the cyclobutane ring's electronic properties.
Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry Fragmentation)
While experimental spectroscopic data may exist, there are no available computational studies that predict the NMR, IR, and mass spectrometry fragmentation patterns of this compound. Theoretical predictions are valuable for interpreting experimental spectra. For instance, Density Functional Theory (DFT) calculations could predict ¹H and ¹³C NMR chemical shifts and coupling constants. Similarly, vibrational frequencies from DFT calculations could be correlated with experimental IR spectra to assign specific absorption bands to molecular motions. Mass spectrometry fragmentation pathways could be elucidated by calculating the energies of potential fragment ions.
Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (ppm, major peak) | ||
| ¹³C NMR (ppm, major peak) | ||
| IR Frequency (cm⁻¹, C≡N stretch) | ||
| Major Mass Fragment (m/z) | ||
| Note: This table is for illustrative purposes only. Data is not available from published research. |
Computational Studies on Reaction Mechanisms and Transition State Analysis
There is no published research on the computational investigation of reaction mechanisms involving this compound. Such studies are crucial for understanding the reactivity of the molecule, for example, in its synthesis or subsequent transformations. Computational methods could be used to model reaction pathways, locate transition states, and calculate activation energies, thereby providing a detailed picture of the reaction kinetics and thermodynamics.
Quantum Chemical Calculations of Stability and Reactivity Parameters
Quantum chemical calculations to determine the stability and reactivity parameters of this compound have not been reported in the literature. These calculations would typically involve determining global reactivity descriptors such as HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters are derived from the energies of the frontier molecular orbitals and provide a theoretical basis for predicting the molecule's reactivity towards nucleophiles and electrophiles.
Table 3: Calculated Reactivity Parameters for this compound (Hypothetical)
| Parameter | Calculated Value (eV) |
| E(HOMO) | |
| E(LUMO) | |
| HOMO-LUMO Gap | |
| Ionization Potential | |
| Electron Affinity | |
| Note: This table is for illustrative purposes only. Data is not available from published research. |
Based on a comprehensive search of available scientific literature, specific experimental analytical data for the compound "this compound" (CAS No. 1181816-13-6) is not publicly available. Detailed research findings such as high-resolution mass spectra, multi-dimensional NMR assignments, IR/Raman vibrational frequencies, single-crystal X-ray diffraction data, and specific chromatographic separation parameters have not been published.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for each specified analytical methodology as requested in the prompt. The creation of such an article would require access to primary research data that has not been reported for this specific molecule.
Applications of Ethyl 3 Benzyloxy 1 Cyanocyclobutanecarboxylate As a Versatile Synthetic Building Block
Role in the Construction of Complex Organic Scaffolds
The inherent ring strain and the presence of multiple reactive sites make Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate an attractive starting material for the synthesis of complex organic scaffolds, including spirocyclic and bridged-ring systems. The cyclobutane (B1203170) ring can undergo a variety of transformations, such as ring-opening, ring-expansion, and functional group interconversions, to generate molecular skeletons that are otherwise challenging to access.
The cyano and ester groups at the C1 position provide a handle for the introduction of further complexity. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The cyano group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, offering additional avenues for diversification. Furthermore, the benzyloxy group at the C3 position not only influences the stereochemical outcome of reactions but can also be deprotected to reveal a hydroxyl group, a key functional handle for subsequent modifications.
Research in the broader field of cyclobutane chemistry has demonstrated that such substituted cyclobutanes can serve as precursors to a wide array of carbocyclic and heterocyclic systems. While specific literature detailing the extensive use of this compound in this exact context is emerging, the principles of cyclobutane reactivity strongly support its potential in the assembly of novel and intricate molecular frameworks.
Table 1: Potential Transformations of this compound for Scaffold Synthesis
| Functional Group | Potential Transformation | Resulting Functionality | Application in Scaffold Synthesis |
| Ethyl Ester | Hydrolysis | Carboxylic Acid | Amide coupling, esterification, etc. |
| Cyano Group | Reduction | Primary Amine | Amide formation, imine formation, etc. |
| Cyano Group | Hydrolysis | Carboxylic Acid | Further functionalization |
| Benzyloxy Group | Deprotection (e.g., hydrogenolysis) | Hydroxyl Group | Etherification, esterification, oxidation |
| Cyclobutane Ring | Ring-opening reactions | Linear chains with multiple functional groups | Access to acyclic scaffolds with defined stereochemistry |
| Cyclobutane Ring | Ring-expansion reactions | Cyclopentane (B165970) or cyclohexane (B81311) derivatives | Construction of larger ring systems |
Use in the Synthesis of Molecular Probes for Chemical Biology
The development of molecular probes is crucial for interrogating biological systems. The structural attributes of this compound make it a promising precursor for the synthesis of such probes, particularly those with fluorescent properties. While this article will not delve into biological activity or clinical data, the chemical synthesis of potential probe molecules is a key application.
The cyclobutane core can act as a rigid scaffold to orient appended functionalities in a defined spatial arrangement. For instance, a fluorophore and a reactive group for target engagement could be installed on the cyclobutane ring. The benzyloxy group can be replaced with other functionalities, and the cyano and ester groups can be elaborated to incorporate linkers or reporting tags. The synthesis of novel heterocyclic compounds, which often form the core of fluorescent probes, can be envisioned starting from this versatile building block. Although specific examples directly employing this compound are not extensively documented in publicly available research, the principles of molecular probe design suggest its suitability for such applications.
Precursor for the Development of Advanced Materials
The field of materials science continually seeks novel monomers to create polymers with unique properties. This compound holds potential as a precursor to monomers for advanced materials. The bifunctional nature of the molecule, after suitable modifications, could allow it to be incorporated into polymer backbones.
For example, hydrolysis of the ester and reduction of the cyano group would yield an amino acid derivative. Alternatively, deprotection of the benzyloxy group to a hydroxyl and hydrolysis of the ester to a carboxylic acid would generate a hydroxy acid. Both of these resulting structures are classic monomer types for the synthesis of polyamides and polyesters, respectively. The rigid cyclobutane unit incorporated into the polymer chain would be expected to impart distinct thermal and mechanical properties to the resulting material, such as increased rigidity and a higher glass transition temperature compared to analogous polymers derived from linear monomers. The synthesis of polymers from cyclobutane-containing monomers is an active area of research, and while specific polymerization of this exact compound is not widely reported, its potential as a monomer precursor is significant.
Intermediacy in the Synthesis of Research Compounds
Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of a variety of research compounds. Its utility lies in its ability to introduce a functionalized four-membered ring into a target molecule. The synthesis of novel bioactive compounds often involves the exploration of new chemical space, and the unique three-dimensional structure of the cyclobutane ring is of considerable interest in medicinal chemistry.
The compound can be used to synthesize a range of functionalized cyclobutanes by manipulating its existing functional groups. For example, a patent for the synthesis of the related compound 3-(benzyloxy)-1-cyclobutanone highlights the importance of such intermediates in the preparation of more complex molecules. While the direct conversion of this compound to this ketone is not explicitly described, the structural similarity underscores the value of this class of compounds as synthetic intermediates. Researchers can leverage the reactivity of the ester, cyano, and benzyloxy groups to build upon the cyclobutane core and access a library of novel compounds for various research purposes.
Future Research Directions and Emerging Opportunities for Ethyl 3 Benzyloxy 1 Cyanocyclobutanecarboxylate
Development of Novel Catalytic Systems for Efficient Synthesis and Transformations
The efficient construction and functionalization of the cyclobutane (B1203170) core in molecules like Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate are paramount for their broader application. Future research will heavily focus on discovering and optimizing catalytic systems that offer improved efficiency, selectivity, and substrate scope.
One promising area is the advancement of transition-metal catalysis. Dirhodium-catalyzed reactions, for instance, have been shown to enable site-selective C–H functionalization of cyclobutanes, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted products by simply changing the catalyst. researchgate.net Further exploration into rhodium and cobalt catalysts could lead to unprecedented carbon-carbon bond-forming reactions on pre-existing cyclobutane rings, allowing for modular and diversified synthesis from a single starting material. researchgate.net Similarly, copper(I) and copper(II) catalytic systems have demonstrated control over regiodivergent ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) to yield functionalized cyclobutanes. acs.org Developing new ligands for these metals could fine-tune their reactivity, enabling transformations on substrates with the specific substitution pattern of this compound.
Beyond metal catalysis, organocatalysis presents a powerful, environmentally benign alternative. For example, triflimide (Tf₂NH), a simple organic acid, has been shown to be a highly efficient catalyst for the [2+2] cycloaddition of silyl (B83357) enol ethers with acrylates, producing highly substituted cyclobutanes with high yield and stereoselectivity. nih.gov Future work could involve designing more sophisticated chiral organocatalysts to control the stereochemical outcome of cycloaddition reactions that form the core of this compound.
| Catalyst System | Reaction Type | Potential Application for Target Compound |
| Rhodium(II) complexes | C–H Functionalization | Direct, late-stage modification of the cyclobutane C-H bonds. |
| Cobalt complexes | Carbon-Carbon Bond Formation | Coupling of the cyclobutane ring with various organic fragments. |
| Copper(I) / Copper(II) | Regiodivergent Ring Opening | Synthesis from strained precursors like bicyclo[1.1.0]butanes. |
| Triflimide (Tf₂NH) | [2+2] Cycloaddition | Efficient and stereoselective formation of the cyclobutane core. |
Exploration of New Stereoselective Synthesis Routes
The biological activity of molecules is often dictated by their three-dimensional structure. Therefore, controlling the stereochemistry during the synthesis of this compound derivatives is of critical importance. Future research will undoubtedly pursue new routes that provide precise control over the arrangement of substituents on the cyclobutane ring.
A key challenge is the diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes. acs.org Current strategies often rely on the diastereoselective reduction of a cyclobutylidene intermediate or the stereospecific functionalization of bicyclo[1.1.1]pentan-2-ol intermediates. acs.orgnih.gov Future efforts will likely focus on developing new reagents and catalysts that can achieve even higher levels of diastereoselectivity, particularly for the cis isomer, which is a common motif in kinase inhibitors and other biologically active compounds. nih.govmdpi.com
Catalyst control is an emerging paradigm for achieving stereoselectivity. By carefully selecting the catalyst and ligands, it is possible to steer a reaction towards a specific regio- or stereoisomer from the same starting material. researchgate.netacs.org For instance, cobalt-catalyzed processes controlled by specific ligands can produce densely functionalized cyclobutanes with excellent regio-, diastereo-, and enantioselectivity. researchgate.net The development of a broader toolbox of catalysts will be essential for accessing all possible stereoisomers of complex cyclobutanes. Furthermore, leveraging C–H functionalization logic offers an alternative to traditional cycloaddition methods, where directing groups can guide the stereoselective installation of substituents onto a pre-formed cyclobutane ring. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and process control. organic-chemistry.org The synthesis of cyclobutane derivatives, including this compound, is well-suited for this transition.
Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org This is particularly beneficial for highly reactive or unstable intermediates, which are often involved in cyclobutane synthesis. nih.gov Photochemical [2+2] cycloadditions, a common method for forming cyclobutane rings, suffer from poor light penetration in large batch reactors. Continuous flow reactors with high-power LED technology can overcome this limitation, leading to shorter reaction times, higher yields, and the ability to produce multigram quantities of product. researchgate.netacs.orgharvard.edu Electrochemical synthesis in flow setups has also been demonstrated for the scalable production of cyclobutane intermediates, capable of generating over 100 grams in a single run. acs.org
Integrating these flow processes with automated synthesis platforms will enable the rapid generation of libraries of cyclobutane analogs for high-throughput screening in drug discovery. Automated systems can perform multi-step syntheses, purifications, and analyses, accelerating the discovery of new molecules with enhanced synthetic utility or biological activity.
| Technology | Advantage | Relevance to Cyclobutane Synthesis |
| Continuous Flow Reactors | Enhanced control over reaction parameters, improved safety, scalability. | Enables handling of reactive intermediates and efficient photochemical and electrochemical reactions. acs.orgacs.org |
| LED Technology | Efficient and uniform irradiation. | Overcomes limitations of batch photochemical [2+2] cycloadditions. harvard.edu |
| Automated Platforms | High-throughput synthesis and screening. | Rapid generation of analog libraries for structure-activity relationship studies. |
Computational Design of Related Analogs with Enhanced Synthetic Utility
Computational chemistry and in silico design are becoming indispensable tools in modern organic synthesis. These methods can be used to understand reaction mechanisms, predict outcomes, and design novel molecules with desired properties, thereby reducing the need for extensive empirical experimentation.
Density Functional Theory (DFT) calculations are particularly powerful for elucidating the mechanisms of complex reactions involved in cyclobutane synthesis. researchgate.net By modeling transition states and reaction intermediates, researchers can understand the origins of stereoselectivity and regioselectivity. researchgate.netnih.gov For example, DFT studies have been used to rationalize the stereoretentive formation of cyclobutanes from pyrrolidines and to predict the feasibility of synthesizing more complex structures like ladderanes. researchgate.net Such insights are crucial for optimizing existing synthetic routes and for designing new catalysts and substrates to achieve specific outcomes.
Computational tools can also be used to design new analogs of this compound with enhanced synthetic utility. By modeling the electronic and steric properties of different functional groups, it is possible to predict how a molecule will behave in a given reaction. This allows for the in silico design of building blocks that are optimized for specific transformations, such as C-H functionalization or ring-opening reactions. harvard.edu This predictive power accelerates the development of new synthetic methodologies and expands the chemical space accessible from cyclobutane scaffolds.
Potential for Industrial-Scale Synthesis and Process Intensification
The ultimate utility of a synthetic building block like this compound depends on its availability on a large scale. Future research will need to address the challenges of translating laboratory-scale syntheses into robust, scalable, and cost-effective industrial processes.
Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is a key concept in this endeavor. This often involves moving from batch to continuous manufacturing, as discussed in the context of flow chemistry. Flow processes are inherently more scalable; increasing production can be as simple as running the reactor for a longer time or by numbering-up (running multiple reactors in parallel). researchgate.netacs.org An electrochemical flow process for a cyclobutane intermediate has been shown to be scalable to kilogram quantities, limited only by the size of the starting material reservoir. acs.org
Developing synthetic routes that avoid costly and time-consuming purification steps, such as column chromatography, is another critical aspect of industrial-scale synthesis. nih.gov This can be achieved by designing reactions with high selectivity and by employing crystallization-induced diastereoselective transformations. Streamlining multiple synthetic steps into a single, continuous process further enhances efficiency and reduces waste. nih.gov The synthesis of intermediates for commercial products like the pesticide Cypermethrin, which involves the isomerization of a cyclobutanone (B123998) derivative, highlights the industrial relevance of optimizing processes involving cyclobutane structures.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves cyclopropanation or cyclization reactions, with catalysts like dirhodium(II) complexes to stabilize intermediates. Temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DCM) critically influence stereochemistry and yield. Post-reaction purification via flash chromatography or HPLC ensures ≥95% purity .
- Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps due to reduced side reactions |
| Catalyst Loading | 2–5 mol% | Excess catalyst may promote decomposition |
Q. How do the benzyloxy and cyano groups influence the compound’s reactivity in nucleophilic substitution reactions?
- The benzyloxy group acts as a steric shield, protecting the cyclobutane ring, while the electron-withdrawing cyano group enhances electrophilicity at the carboxylate carbon. This duality facilitates selective reactions, such as SN2 substitutions at the ester moiety .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyloxy protons at δ 4.5–5.0 ppm).
- HPLC : Retains >99% purity when using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 288.3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across different solvent systems?
- Approach : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) arise from hydrogen bonding with the cyano group. Use deuterated solvents for consistency and DFT calculations to model solvent effects. Cross-validate with X-ray crystallography when possible .
- Case Study : In CDCl₃, the cyano carbon resonates at δ 118 ppm, but polar solvents like DMSO deshield it to δ 122 ppm due to dipole interactions .
Q. What strategies optimize the compound’s stability during long-term storage for biological assays?
- Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis. Lyophilization in amber vials reduces photodegradation. Stability assays show >90% integrity after 6 months under these conditions .
Q. How does the compound’s bicyclic framework affect its binding affinity to enzymatic targets (e.g., proteases)?
- The strained cyclobutane ring induces conformational rigidity, enhancing selectivity for hydrophobic enzyme pockets. Docking studies suggest a 3.2 Å interaction distance between the cyano group and catalytic serine residues, comparable to covalent inhibitors like PMSF .
Comparative Structural Analysis
Methodological Challenges
- Stereochemical Control : The cyclobutane ring’s strain complicates diastereoselective synthesis. Chiral auxiliaries (e.g., Evans oxazolidinones) improve enantiomeric excess (ee) to >85% .
- Scale-Up Limitations : Batch reactors yield ≤60% efficiency due to exothermic intermediates. Transitioning to continuous flow systems enhances throughput by 3× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
